molecular formula C8H12F3NO4S B2775113 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione, trifluoroacetic acid CAS No. 1864061-26-6

3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione, trifluoroacetic acid

Cat. No.: B2775113
CAS No.: 1864061-26-6
M. Wt: 275.24
InChI Key: XMLKWCXDNVOSMN-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and thietane rings. These rings are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoroacetic acid enhances the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated purification systems and high-pressure liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted azetidine and thietane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring is known to interact with biological macromolecules, potentially inhibiting their function and leading to cytotoxic effects . The thietane ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione is unique due to the presence of both azetidine and thietane rings, which confer distinct chemical properties and potential applications. The combination of these rings with trifluoroacetic acid enhances the compound’s stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(azetidin-3-yl)thietane 1,1-dioxide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.C2HF3O2/c8-10(9)3-6(4-10)5-1-7-2-5;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLKWCXDNVOSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2CS(=O)(=O)C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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